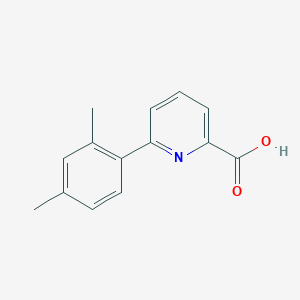

6-(2,4-Dimethylphenyl)picolinic acid

Description

6-(2,4-Dimethylphenyl)picolinic acid is a derivative of picolinic acid, featuring a 2,4-dimethylphenyl substituent at the 6-position of the pyridine ring. The 2,4-dimethylphenyl group introduces steric bulk and electron-donating effects, which may enhance lipophilicity and influence binding interactions in biological systems . Picolinic acid derivatives are widely studied for their roles as enzyme inhibitors, metal chelators, and intermediates in organic synthesis .

Properties

IUPAC Name |

6-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-6-7-11(10(2)8-9)12-4-3-5-13(15-12)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXMWEXZZVTQDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure Outline:

Step 1: Acid Chloride Formation

- Picolinic acid is treated with thionyl chloride under reflux conditions (e.g., 16 hours under argon atmosphere).

- Excess thionyl chloride is removed under vacuum.

- This generates the picolinic acid chloride intermediate, which is highly reactive.

Step 2: Coupling with 2,4-Dimethylaniline or Analogous Nucleophile

- The acid chloride is dissolved in dry dichloromethane (DCM) and cooled to 0°C.

- A solution of 2,4-dimethylaniline (or a related aromatic amine) and a base such as triethylamine is added slowly.

- The mixture is stirred at room temperature for 16 hours.

- The product mixture is then worked up by washing with aqueous ammonium chloride and water, drying over sodium sulfate, and purification by column chromatography.

This method yields the corresponding picolinamide derivatives, which can be further hydrolyzed or modified to obtain this compound if necessary.

Alternative Coupling via Peptide Coupling Reagents

Another approach uses peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to activate picolinic acid for coupling with the aromatic amine:

- Picolinic acid and 2,4-dimethylaniline are dissolved in dry DCM.

- EDCI and HOBt are added to activate the carboxylic acid.

- Triethylamine is added to maintain basic conditions.

- The reaction proceeds at room temperature for 22–48 hours.

- The product is isolated by aqueous workup and chromatographic purification.

This method avoids the use of corrosive thionyl chloride and can provide milder conditions with comparable yields.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yields (Reported) | Notes |

|---|---|---|---|---|

| Acid Chloride + Aromatic Amine | Picolinic acid, thionyl chloride, 2,4-dimethylaniline, triethylamine, DCM, reflux and room temp | Straightforward, well-established | Moderate (31–54% for related amides) | Produces amides; requires chromatographic separation |

| Peptide Coupling (EDCI/HOBt) | Picolinic acid, 2,4-dimethylaniline, EDCI, HOBt, triethylamine, DCM, room temp | Mild conditions, avoids acid chlorides | Moderate to good (varies) | Longer reaction times; cleaner workup |

| Cross-Coupling (Suzuki/Heck) | 6-Bromopicolinic acid, 2,4-dimethylphenylboronic acid, Pd catalyst, base, solvent, heat | Regioselective, versatile | Variable (generally good) | Requires specialized catalysts and reagents |

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dimethylphenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives such as picolinic acid esters or amides.

Reduction: Reduction reactions can convert the picolinic acid core to its corresponding alcohols or amines.

Substitution: Substitution reactions can introduce different functional groups at various positions on the picolinic acid ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Esters, amides, and carboxylic acids.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Halogenated, alkylated, or acylated derivatives.

Scientific Research Applications

Herbicidal Applications

Overview

6-(2,4-Dimethylphenyl)picolinic acid belongs to a class of compounds known as 6-aryl-4-aminopicolinates, which have been identified as potent herbicides. These compounds demonstrate a broad spectrum of weed control, including effectiveness against woody plants, grasses, and broadleaf weeds.

Mechanism of Action

The herbicidal activity is attributed to the ability of these compounds to inhibit specific growth processes in target plants. They can be applied both pre-emergence and post-emergence, allowing for flexible usage depending on the type of vegetation being targeted .

Case Studies

- Study on Efficacy : A study demonstrated that formulations containing this compound exhibited significant control over various weed species in agricultural settings. The results indicated a high level of crop selectivity, making it suitable for use in crops such as corn and rice .

- Environmental Impact Assessment : Research into the environmental profiles of these herbicides revealed favorable toxicological characteristics, suggesting that they pose minimal risk to non-target species when used according to recommended guidelines .

Catalysis and Coordination Chemistry

Synthesis of Amides

this compound can be utilized in the synthesis of amides through reactions with various amines. These amides have potential applications in catalysis and as molecular devices. The synthesis typically involves the formation of an acid chloride followed by reaction with an amine .

Potential Applications in Catalysis

Amides derived from picolinic acid have shown promise in:

- Catalytic Reactions : They can serve as ligands in transition metal-catalyzed reactions, enhancing the efficiency and selectivity of various chemical transformations.

- Molecular Switches : The structural characteristics of these compounds allow for their use in molecular devices that can switch functions based on external stimuli .

Summary Table of Applications

Mechanism of Action

The mechanism by which 6-(2,4-Dimethylphenyl)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonyl and Sulfonamide Derivatives

highlights three sulfonyl/sulfonamide-modified picolinic acids:

- 6-((Methylsulfonyl)methyl)picolinic acid (6)

- 6-(Methylsulfonamido)picolinic acid (7)

- 6-((N-Methylmethylsulfonamido)methyl)picolinic acid (8)

These compounds were synthesized via nucleophilic substitution or sulfonylation reactions, yielding white solids (6, 7) or a yellow oil (8). The sulfonyl group enhances polarity and hydrogen-bonding capacity, which may improve solubility compared to the dimethylphenyl analog. For instance, compound 7 showed moderate yields (57–74%) and was characterized by distinct $ ^1H $ NMR shifts (e.g., δ 8.22 ppm for aromatic protons) .

Carbamoyl Derivatives

and describe carbamoyl-substituted picolinic acids (e.g., 13–20 ), synthesized via coupling reactions with amines. Key examples include:

- 6-(Benzylcarbamoyl)picolinic acid (87% yield, $ ^1H $ NMR δ 8.34 ppm)

- 6-(Cyclohexylcarbamoyl)picolinic acid (64% yield, $ ^1H $ NMR δ 8.45 ppm)

These derivatives exhibit varied steric and electronic profiles. Bulky substituents (e.g., cyclohexyl) reduce yields (44–74%) compared to smaller groups (e.g., benzyl), likely due to steric hindrance during synthesis.

Halogenated and Electron-Modified Phenyl Derivatives

, and 16 highlight halogenated analogs:

- 6-(4-Fluorophenyl)picolinic acid (Sim. 0.86 to target)

- 6-(Trifluoromethyl)picolinic acid (Sim. 0.75)

- 6-(2-Chlorophenyl)picolinic acid (CAS 887982-21-0)

Electron-withdrawing groups (e.g., -F, -Cl, -CF$ _3 $) increase acidity and reduce logP values compared to the electron-donating dimethyl group. For example, 6-(4-Fluorophenyl)picolinic acid has a calculated logP of 3.3 (XLogP3), while dimethylphenyl analogs are expected to be more lipophilic . These modifications influence pharmacokinetic properties, such as membrane permeability and metabolic stability.

Biological Activity

6-(2,4-Dimethylphenyl)picolinic acid is an organic compound notable for its unique structure, which includes a picolinic acid moiety substituted with a 2,4-dimethylphenyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a ligand in coordination chemistry.

Chemical Structure and Properties

The chemical formula of this compound features a pyridine ring with a carboxylic acid functional group. This structure is significant as it allows for various chemical reactions and interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus. Studies have shown that it can enhance the efficacy of existing antibiotics when used in combination therapies .

- Neuroprotective Effects : Similar to other derivatives of picolinic acid, this compound may possess neuroprotective properties. Picolinic acid itself has been linked to immune modulation and protection against neurodegenerative diseases .

- Metal Chelation : The presence of the carboxylic acid group suggests that this compound can chelate metal ions, which is crucial for its antimicrobial activity and potential therapeutic applications .

Antibacterial Activity

A study conducted using the disc diffusion method tested the antibacterial activity of this compound against Mycobacterium smegmatis. The results indicated significant zones of inhibition at varying concentrations (25, 50, and 100 μg), compared to a control antibiotic (rifampicin) which served as a positive control .

Neuroprotective Mechanisms

Research exploring the physiological actions of picolinic acid analogs suggests that these compounds may enhance macrophage function and promote the expression of inflammatory mediators. In vitro studies have shown that at higher concentrations (1-4 mM), picolinic acid can stimulate nitric oxide synthase gene expression in macrophages, indicating its potential role in modulating immune responses .

Comparative Analysis

The following table summarizes the structural similarities and biological activities of related compounds:

| Compound Name | CAS Number | Similarity Index | Notable Biological Activity |

|---|---|---|---|

| 6-(4-Fluorophenyl)picolinic acid | 863704-60-3 | 0.86 | Antibacterial activity against M. tuberculosis |

| 6-(4-(Trifluoromethyl)phenyl)picolinic acid | 924817-68-5 | 0.83 | Potential neuroprotective effects |

| Methyl 4-methyl-6-phenylpicolinate | 119715-66-1 | 0.90 | Enhanced metal ion chelation |

| 1,6-Naphthyridine-2-carboxylic acid | 197507-59-8 | 0.91 | Antiviral properties |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-(2,4-Dimethylphenyl)picolinic acid, and how can reaction conditions be optimized?

- Methodological Answer : Palladium-catalyzed decarboxylative cross-coupling is a key approach, as demonstrated in studies involving analogous picolinic acid derivatives. For example, PdCl₂ adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) have been used to couple aryl bromides with picolinic acid derivatives under conditions involving polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) . Optimization parameters include catalyst loading (0.5–2 mol%), base selection (e.g., K₂CO₃), and substrate stoichiometry. Yield improvements are often achieved by pre-activating the aryl bromide or using microwave-assisted heating .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming regiochemistry and substituent positions. For instance, aromatic proton signals in the 6.5–8.5 ppm range distinguish the picolinic acid core, while methyl groups on the 2,4-dimethylphenyl moiety appear as singlets near 2.3–2.6 ppm. Infrared spectroscopy (IR) identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H]⁺ for C₁₄H₁₃NO₂: 228.1025) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dimethylphenyl group influence catalytic performance in cross-coupling reactions?

- Methodological Answer : Steric hindrance from the 2,4-dimethyl group can reduce catalytic turnover by impeding substrate binding to palladium centers. Comparative studies using substituent-free analogs (e.g., 4-picolinic acid) show higher turnover frequencies (TOFs) due to reduced steric bulk. However, electron-donating methyl groups enhance stability of intermediates, as evidenced by density functional theory (DFT) calculations showing lowered activation energies for decarboxylation steps . Researchers should balance steric effects with electronic tuning by testing substituents like -OMe or -CF₃ .

Q. What computational strategies resolve contradictions in reported reaction mechanisms for decarboxylative couplings involving this compound?

- Methodological Answer : Discrepancies in proposed mechanisms (e.g., concerted vs. stepwise decarboxylation) can be addressed using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations. For example, Gaussian 09 software with B3LYP functionals has been employed to model transition states and identify rate-determining steps (e.g., C-C bond cleavage). Comparing computed activation energies with experimental kinetic data (e.g., Arrhenius plots) validates mechanistic hypotheses .

Q. How can researchers design experiments to probe the biological activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies are essential. Begin with in vitro assays (e.g., antimicrobial susceptibility testing against Gram-positive/negative strains) to identify baseline activity. Modify the picolinic acid scaffold by introducing bioisosteres (e.g., replacing COOH with tetrazole) to enhance membrane permeability. Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like dihydrofolate reductase (DHFR) .

Data Contradiction Analysis

Q. Why do catalytic yields vary significantly across studies using similar Pd complexes?

- Methodological Answer : Variations arise from differences in ligand architecture and solvent effects. For instance, PdCl₂ adducts with bulky phosphine ligands (e.g., PPh₃) may reduce substrate accessibility compared to smaller ligands (e.g., PCy₃). Solvent polarity also impacts decarboxylation efficiency: DMF (high polarity) stabilizes charged intermediates better than THF. Systematic screening via Design of Experiments (DoE) can isolate critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.